Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate
Overview
Description
Methyl 4’-nitro[1,1’-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family. It consists of two benzene rings connected by a single bond, with a nitro group at the 4’ position and a carboxylate ester group at the 4 position. This compound is of significant interest due to its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4’-nitro[1,1’-biphenyl]-4-carboxylate typically involves the nitration of methyl 4-biphenylcarboxylate. The process begins with the preparation of methyl 4-biphenylcarboxylate, which is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4’ position.
Industrial Production Methods: In an industrial setting, the production of Methyl 4’-nitro[1,1’-biphenyl]-4-carboxylate follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4’-nitro[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonic acids.
Hydrolysis: Acidic or basic conditions.
Major Products Formed:
Reduction: Methyl 4’-amino[1,1’-biphenyl]-4-carboxylate.
Substitution: Various substituted biphenyl derivatives.
Hydrolysis: 4’-nitro[1,1’-biphenyl]-4-carboxylic acid.
Scientific Research Applications
Methyl 4’-nitro[1,1’-biphenyl]-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various biphenyl derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4’-nitro[1,1’-biphenyl]-4-carboxylate is primarily related to its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These reactions can lead to the formation of reactive intermediates that interact with biological targets, such as enzymes and receptors, thereby exerting various biological effects.
Comparison with Similar Compounds
Methyl 4’-nitro[1,1’-biphenyl]-4-carboxylate can be compared with other biphenyl derivatives, such as:
4’-nitro[1,1’-biphenyl]-4-carboxylic acid: Similar structure but lacks the ester group.
Methyl 4’-amino[1,1’-biphenyl]-4-carboxylate: Similar structure but with an amino group instead of a nitro group.
4’-nitro[1,1’-biphenyl]-4-methanol: Similar structure but with a hydroxyl group instead of a carboxylate ester.
The uniqueness of Methyl 4’-nitro[1,1’-biphenyl]-4-carboxylate lies in its combination of functional groups, which allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
methyl 4-(4-nitrophenyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(16)12-4-2-10(3-5-12)11-6-8-13(9-7-11)15(17)18/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTAXIQGKJKPFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377104 | |
Record name | Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5730-75-6 | |
Record name | Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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